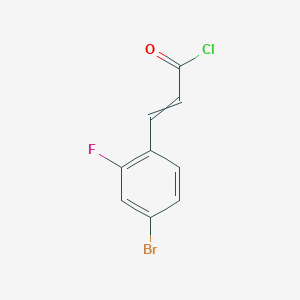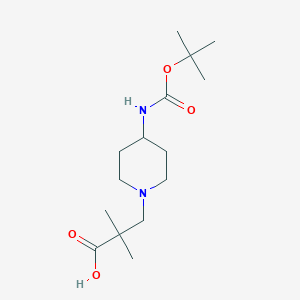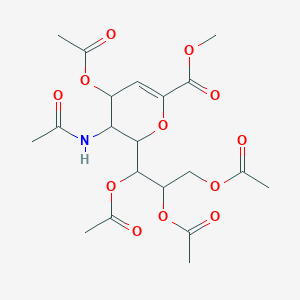
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid is an organic compound with a pyrazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Material: 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Reagents: Formaldehyde and ammonia.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)benzoic Acid: Similar in structure but with a benzene ring instead of a pyrazole ring.
1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid: Lacks the aminomethyl group.
4-(Fmoc-aminomethyl)benzoic Acid: Used as a pharmaceutical intermediate.
Uniqueness
4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic Acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(3-8)6(7(11)12)10(2)9-4/h3,8H2,1-2H3,(H,11,12) |
Clave InChI |
SQZOHNMRVPNWEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1CN)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


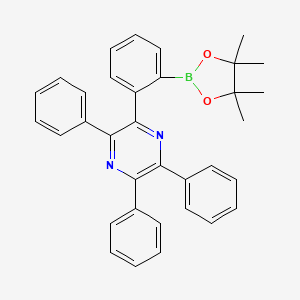
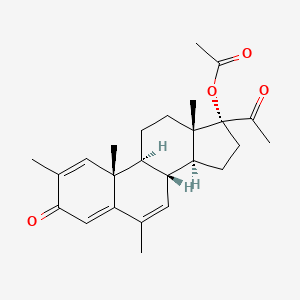
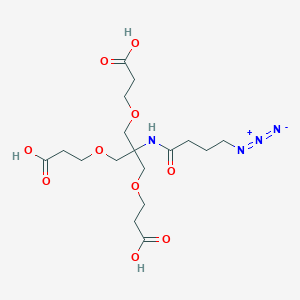
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
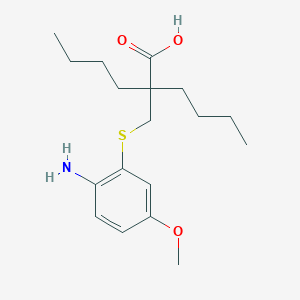
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)


![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)
![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)

